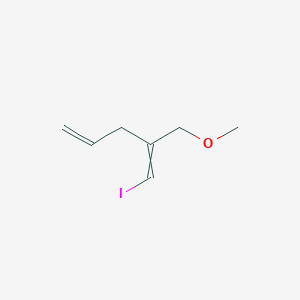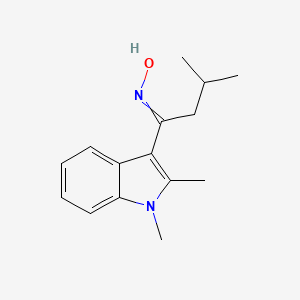![molecular formula C17H18BrN3 B14396277 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine CAS No. 89505-29-3](/img/structure/B14396277.png)
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine is a compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl ring, which is further substituted with a diazenyl group and a bromophenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-bromoaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpiperidine under controlled conditions to form the desired azo compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the azo group to an amine group.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts color to the compound.
Mécanisme D'action
The mechanism of action of 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine can be compared with other phenylpiperidines, such as:
Pethidine: An opioid analgesic with a similar piperidine structure but different substituents.
Ketobemidone: Another opioid analgesic with a phenylpiperidine core.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine structure.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties compared to other phenylpiperidines .
Propriétés
Numéro CAS |
89505-29-3 |
|---|---|
Formule moléculaire |
C17H18BrN3 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
(4-bromophenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H18BrN3/c18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
Clé InChI |
XDVOKPBQXALWGH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
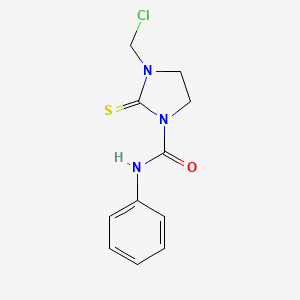
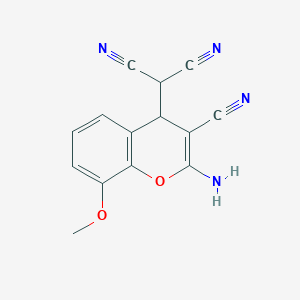



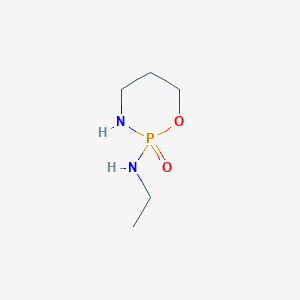
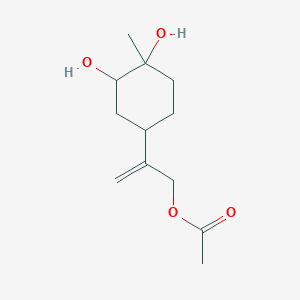
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
